molecular formula C9H12F3NO3 B2925179 Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate CAS No. 1823998-08-8

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B2925179
CAS No.: 1823998-08-8
M. Wt: 239.194
InChI Key: MXJOFEDTZYZRAR-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate (CAS 194673-12-6) is a high-value piperidine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 9 H 10 F 3 NO 3 and a molecular weight of 237.18 g/mol, features a tetrahydropyridine core, a carboxylate ester, and a metabolically stable trifluoromethyl group, making it a key synthetic intermediate for the development of novel bioactive molecules . Its primary research value lies in the construction of nitrogen-containing heterocycles, which are fundamental scaffolds in numerous pharmacologically active compounds. The structure combines an ester group, amenable to hydrolysis or transesterification, with a ketone functionality, allowing for further chemical modifications. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity in drug-receptor interactions, making it a common feature in modern agrochemical and pharmaceutical agents . Piperidine and tetrahydropyridine derivatives analogous to this compound have demonstrated a wide range of biological activities in scientific literature, including antimicrobial, antimalarial, and anticancer properties, often acting through mechanisms such as enzyme inhibition . As such, this reagent is instrumental in hit-to-lead optimization campaigns and in the synthesis of compound libraries for high-throughput screening against various disease targets. It is offered as a solid with a melting point of 128-130°C . Handling Precautions: The safety data for this specific compound is not fully classified. As a standard laboratory practice, it is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. Avoid formation of dust and aerosols . This product is intended For Research Use Only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h5,7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJOFEDTZYZRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)NC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of ethyl 2-oxo-3-piperidinecarboxylate with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate (EOTP) is an organic compound with a unique structure featuring a piperidine ring, a trifluoromethyl group, and a keto group. It has a molecular weight of approximately 239.19 g/mol and the chemical formula C9H12F3NO3C_9H_{12}F_3NO_3. EOTP is valued in medicinal chemistry and organic synthesis as a versatile building block for creating complex molecules.

Applications in Chemistry

EOTP serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Researchers modify the piperidine ring and trifluoromethyl group to create derivatives with enhanced bioavailability, binding affinity, and metabolic stability. EOTP is also a valuable intermediate in organic synthesis, enabling the construction of complex molecules. For example, it can be used in the synthesis of 3-aryl-4-unsubstituted-6-CF3-pyridin-2-ones and ethyl 2-hydroxy-6-oxo-4-aryl-2-(trifluoromethyl)-piperidine-3-carboxylate, essential building blocks for trifluoromethylated heterocycles .

Reaction Types

  • Oxidation: EOTP can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  • Substitution: Amines and thiols can be used in substitution reactions under basic conditions.

Biological Applications

Research indicates that EOTP exhibits potential bioactivity, making it a candidate for various biological assays. Its lipophilic nature, enhanced by the trifluoromethyl group, allows it to effectively penetrate cell membranes, facilitating interactions with specific enzymes and receptors, potentially modulating their activity. Investigations into its anti-inflammatory and anticancer properties are ongoing, highlighting its relevance in medicinal chemistry.

Industrial Applications

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield in the synthesis of EOTP. Automated reactors allow for precise control of reaction parameters, ensuring consistent product quality. Purification techniques such as recrystallization or chromatography are commonly used to obtain high-purity samples of the compound.

Bioactivity and Interaction Studies

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate is highlighted through comparisons with analogous heterocycles. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Biological/Chemical Relevance
This compound C₉H₁₀F₃NO₃ 237.18 Piperidine ring with 6-oxo and 2-CF₃ groups; mp 128–130°C Intermediate in drug synthesis; chiral scaffold
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate C₂₄H₂₂N₂O₄S₂ 466.57 Aryl (phenyl, thiophene) substituents; enantioselective synthesis (melting point 152–159°C) Chiral building block for bioactive molecules
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate C₁₀H₁₀F₃NO₃ 249.19 Pyridine ring with 4-methyl and 6-CF₃ groups; CAS 1335921-53-3 Potential kinase inhibitor scaffold
Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate C₉H₁₂F₃NO₂ 225.21 Piperidine lacking 6-oxo group; CAS 1221818-26-3; purity 95% Flexible intermediate for fluorinated drug candidates
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate C₁₀H₁₁N₂O₂S 223.27 Thioxo and cyano substituents; PubChem ID 721260 Thiol-containing analogs for metal coordination

Research Findings and Trends

  • Pharmacological Potential: Compounds with CF₃ and heteroaryl groups (e.g., ) are prioritized in antiviral and anticancer drug discovery due to enhanced target affinity .
  • Crystallography : Structural elucidation of such compounds often employs SHELX and ORTEP-III for refinement and graphical representation .
  • Safety Profiles : The target compound’s hazard profile (H315, H319) is milder compared to pyridazine derivatives, which may exhibit higher toxicity due to reactive nitrogen centers .

Biological Activity

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate (EOTP) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EOTP, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

EOTP is characterized by a piperidine ring with a keto group and a trifluoromethyl substituent. Its chemical formula is C₁₃H₁₄F₃N₁O₃, with a molecular weight of approximately 239.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes.

PropertyValue
Chemical FormulaC₁₃H₁₄F₃N₁O₃
Molecular Weight239.19 g/mol
StructurePiperidine derivative

The mechanism of action of EOTP involves its interaction with specific molecular targets within cells. The lipophilic nature of the trifluoromethyl group allows EOTP to effectively penetrate cell membranes, where it can modulate the activity of enzymes and receptors involved in various biological pathways. Current research suggests that EOTP may exhibit anti-inflammatory and anticancer properties, although detailed studies are still ongoing to elucidate the specific pathways affected by this compound.

Anti-inflammatory Properties

EOTP has been investigated for its potential anti-inflammatory effects. Research indicates that compounds with similar structures often exhibit modulation of inflammatory pathways, suggesting that EOTP may influence cytokine production or other mediators of inflammation.

Anticancer Activity

Preliminary studies have shown that EOTP could possess anticancer activity. The compound's ability to interact with cellular targets may inhibit cancer cell proliferation or induce apoptosis in certain cancer cell lines. Further investigations are needed to confirm these effects and determine the underlying mechanisms.

Case Studies and Research Findings

  • Bioactivity Assays : Various biological assays have been conducted to evaluate the bioactivity of EOTP. These include cell viability assays, enzyme inhibition studies, and receptor binding assays, which suggest that EOTP holds promise as a bioactive compound.
  • Structural Modifications : Researchers are exploring derivatives of EOTP by modifying the piperidine ring and trifluoromethyl group to enhance bioavailability and binding affinity. These modifications could lead to more potent analogs suitable for therapeutic applications.
  • Synthesis and Applications : The synthesis of EOTP typically involves reactions with trifluoromethylating agents under controlled conditions to ensure high yield and purity. This compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules for drug development.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate?

Answer: The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, trifluoromethylation of pyrimidine intermediates followed by esterification has been reported. In one protocol, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and boronic acid derivatives undergo Suzuki-Miyaura coupling to yield analogous structures . LC-MS (m/z 366 [M+H]⁺) and HPLC retention time (1.26 minutes under TFA-modified conditions) are critical for monitoring reaction progress and purity .

Basic: How is the compound characterized structurally and spectroscopically?

Answer: Key characterization methods include:

  • NMR : Analysis of 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm trifluoromethyl and ester group positions. The compound’s InChIKey (QTHTZBDPNNJDRG-UHFFFAOYSA-N) aids in spectral database matching .
  • LC-MS : Used to verify molecular weight (237.18 g/mol) and detect impurities. For example, a related ethyl pyrimidine derivative showed m/z 366 [M+H]⁺ .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is often applied for precise conformational analysis, leveraging hydrogen-bonding patterns and ring puckering coordinates .

Advanced: How can conformational flexibility of the piperidine ring impact reactivity or binding studies?

Answer: The six-membered piperidine ring exhibits puckering, quantified using Cremer-Pople coordinates (amplitude qq, phase ϕ\phi) . For example, the 6-oxo group may induce chair or boat conformations, affecting hydrogen-bonding potential with biological targets. Computational studies (e.g., DFT) can model these conformers, while crystallographic data (via SHELX refinement) provides experimental validation .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Answer: Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., NHO=CN-H\cdots O=C) in crystalline forms . For example, the oxo group at position 6 and ester carbonyl may form R22(8)R_2^2(8) or D22(8)D_2^2(8) motifs, stabilizing the lattice. Such analysis aids in predicting solubility and designing co-crystals for improved bioavailability .

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?

Answer: Variations in melting points (e.g., 128–130°C vs. other analogues) may arise from polymorphic forms or impurities. Cross-validate using:

  • DSC/TGA : To confirm thermal behavior.
  • HPLC purity : Ensure >95% purity to exclude impurity-driven melting point depression .
  • Crystallographic data : Compare unit cell parameters with literature to identify polymorphs .

Advanced: What computational strategies predict reactivity of the trifluoromethyl group in nucleophilic/electrophilic reactions?

Answer:

  • DFT calculations : Model the electron-withdrawing effect of the CF3_3 group on adjacent carbonyl reactivity.
  • Hammett constants : Quantify substituent effects; CF3_3 has a σm_m ~ 0.43, influencing reaction pathways .
  • Molecular docking : Assess steric/electronic effects in enzyme binding (e.g., fluorinated analogs in drug discovery) .

Basic: What safety precautions are critical when handling this compound?

Answer: The compound carries hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) . Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal protocols for fluorinated compounds.

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric replacement : Substitute CF3_3 with other electron-withdrawing groups (e.g., Cl, NO2_2) while retaining steric bulk.
  • Ester hydrolysis : Convert the ethyl ester to carboxylic acid for probing ionic interactions .
  • Ring modification : Replace piperidine with morpholine or tetrahydropyran to assess conformational effects .

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